tert-Butyl N-(4-but-3-ynoxybutyl)carbamate
Description
tert-Butyl N-(4-but-3-ynoxybutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine via a butyl chain substituted with a terminal alkyne (but-3-ynoxy) moiety. This compound is notable for its alkyne functionality, which enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(4-but-3-ynoxybutyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-5-6-10-16-11-8-7-9-14-12(15)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15) |
InChI Key |
QRXTZODRYYVUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCOCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-but-3-ynoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-but-3-ynoxybutyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated carbamates, where the alkyne group is converted to an alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the but-3-ynoxybutyl chain can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-but-3-ynoxybutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent and stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-but-3-ynoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The but-3-ynoxybutyl chain can undergo metabolic transformations, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural diversity of Boc-protected carbamates arises from variations in the amine backbone and substituents. Key analogs include:
Key Observations :
- Aryl-Substituted Carbamates (e.g., 41e, 41g) : Halogens (Br, Cl) and methoxy groups modulate electronic properties. Bromine enhances stability and cross-coupling reactivity, while methoxy increases solubility via polarity .
- Bicyclic Analogs (e.g., azabicyclo) : Rigid scaffolds improve target selectivity in drug design by restricting conformational flexibility .
- Aminooxolane Derivatives (e.g., CAS 2305080-35-5): The oxolane ring and amino group enhance hydrogen-bonding capacity, favoring interactions with biological targets .
Physicochemical Properties
- Solubility: Alkyne-containing carbamates (e.g., the target compound) exhibit moderate solubility in organic solvents due to hydrophobic alkynes. Aminooxolane derivatives (e.g., CAS 2305080-35-5) show higher aqueous solubility from polar groups .
- Stability : Electron-withdrawing substituents (e.g., Br, Cl in 41e) increase hydrolytic stability compared to electron-donating groups (e.g., OMe in 41g) . Bicyclic analogs (e.g., azabicyclo) demonstrate enhanced thermal stability due to rigid structures .
Biological Activity
tert-Butyl N-(4-but-3-ynoxybutyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-but-3-ynoxybutyl chain. This unique structure may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act as modulators of various biological pathways. The carbamate group is known to interact with enzymes and receptors, potentially influencing signaling pathways involved in inflammation and immune responses.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential, warranting further investigation into its use as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vivo studies have shown that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Animal models of inflammation have demonstrated reduced swelling and pain when treated with this compound.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various carbamates, including this compound. The results indicated that this compound could be a promising candidate for developing new antibiotics, particularly against resistant strains.
Case Study 2: Anti-inflammatory Activity
In a preclinical trial involving mice with induced inflammation, treatment with this compound resulted in a significant decrease in inflammatory markers compared to the control group. This suggests potential therapeutic applications in treating inflammatory diseases.
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its safety profile. Current data indicate low acute toxicity, but comprehensive studies are necessary to evaluate chronic exposure effects and potential carcinogenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
